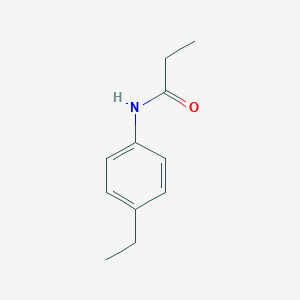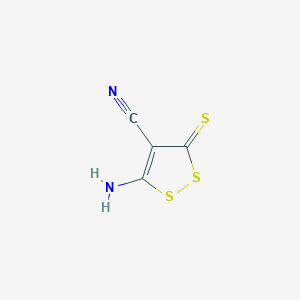
2,5-Piperazinedione, 1-amino-4-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Piperazinedione, 1-amino-4-phenyl- (PPAP) is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. PPAP is a derivative of piperazine and is structurally similar to phenylpiracetam, a nootropic drug. PPAP has been shown to exhibit a range of interesting biological activities, including cognitive enhancement and neuroprotection.
Wirkmechanismus
The exact mechanism of action of 2,5-Piperazinedione, 1-amino-4-phenyl- is not fully understood. However, it is believed that 2,5-Piperazinedione, 1-amino-4-phenyl- acts as a dopamine reuptake inhibitor and a nicotinic acetylcholine receptor agonist. These actions may contribute to its cognitive-enhancing and neuroprotective effects.
Biochemische Und Physiologische Effekte
2,5-Piperazinedione, 1-amino-4-phenyl- has been shown to increase the levels of dopamine and acetylcholine in the brain, which may contribute to its cognitive-enhancing effects. 2,5-Piperazinedione, 1-amino-4-phenyl- has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons. This may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2,5-Piperazinedione, 1-amino-4-phenyl- in lab experiments is its ability to cross the blood-brain barrier, which allows it to directly affect the brain. However, one of the limitations of using 2,5-Piperazinedione, 1-amino-4-phenyl- is its relatively high cost compared to other cognitive-enhancing compounds.
Zukünftige Richtungen
There are several future directions for the study of 2,5-Piperazinedione, 1-amino-4-phenyl-. One of the most promising directions is the development of 2,5-Piperazinedione, 1-amino-4-phenyl- derivatives with improved cognitive-enhancing and neuroprotective properties. Another direction is the investigation of the potential therapeutic applications of 2,5-Piperazinedione, 1-amino-4-phenyl- in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2,5-Piperazinedione, 1-amino-4-phenyl- and its effects on the brain.
Synthesemethoden
2,5-Piperazinedione, 1-amino-4-phenyl- can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 1-phenylpiperazine with phosgene to form 1-phenyl-4-chloro-2,5-dioxo-pyrrolidine. This intermediate is then reacted with ammonia to form 2,5-Piperazinedione, 1-amino-4-phenyl-. Another method involves the reaction of 1-phenylpiperazine with phthalic anhydride to form N-phenylphthalimide, which is then reduced with lithium aluminum hydride to form 2,5-Piperazinedione, 1-amino-4-phenyl-.
Wissenschaftliche Forschungsanwendungen
2,5-Piperazinedione, 1-amino-4-phenyl- has been extensively studied for its potential applications in the field of medicinal chemistry. One of the most interesting applications of 2,5-Piperazinedione, 1-amino-4-phenyl- is its cognitive-enhancing properties. Studies have shown that 2,5-Piperazinedione, 1-amino-4-phenyl- can improve cognitive function, memory retention, and learning ability in rodents. 2,5-Piperazinedione, 1-amino-4-phenyl- has also been shown to exhibit neuroprotective effects, which may make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
70218-65-4 |
|---|---|
Produktname |
2,5-Piperazinedione, 1-amino-4-phenyl- |
Molekularformel |
C10H11N3O2 |
Molekulargewicht |
205.21 g/mol |
IUPAC-Name |
1-amino-4-phenylpiperazine-2,5-dione |
InChI |
InChI=1S/C10H11N3O2/c11-13-7-9(14)12(6-10(13)15)8-4-2-1-3-5-8/h1-5H,6-7,11H2 |
InChI-Schlüssel |
LRTNRPOFQCVUGW-UHFFFAOYSA-N |
SMILES |
C1C(=O)N(CC(=O)N1C2=CC=CC=C2)N |
Kanonische SMILES |
C1C(=O)N(CC(=O)N1C2=CC=CC=C2)N |
Andere CAS-Nummern |
70218-65-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3Z)-3-benzylidene-1,2-dihydrocyclopenta[b]quinoline](/img/structure/B184525.png)












![2-[(3-Methoxyphenyl)methylsulfanyl]acetic acid](/img/structure/B184551.png)